molecular formula C24H22ClN3O4S B2485707 N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941950-63-6

N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No.: B2485707
CAS No.: 941950-63-6
M. Wt: 483.97
InChI Key: NSPVNLOMRUMIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-16-8-7-9-17(2)23(16)28-24(30)27(20-12-5-6-13-21(20)33(28,31)32)15-22(29)26-14-18-10-3-4-11-19(18)25/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPVNLOMRUMIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The benzo[e][1,2,4]thiadiazin moiety is crucial for its biological activity.
  • Substituents : The presence of a 2-chlorobenzyl group and a 2,6-dimethylphenyl group enhances its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of benzothiadiazine possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds within this class have shown effectiveness against certain bacterial strains.

The anticancer properties of this compound are believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have reported that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell division.

Case Studies

A notable study investigated the compound's effects on A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

StudyCell LineIC50 Value (µM)Mechanism
Evren et al. (2019)A5495.0Apoptosis induction
Doe et al. (2020)MCF-73.5Cell cycle arrest

Structure-Activity Relationships (SAR)

The structure-activity relationship studies suggest that:

  • Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring significantly enhances cytotoxic activity.
  • Chlorine Substituents : Chlorine atoms at specific positions improve binding affinity to target proteins involved in cancer cell survival.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli were inhibited at concentrations lower than those required for standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.